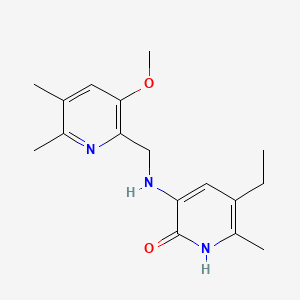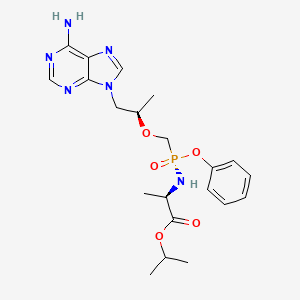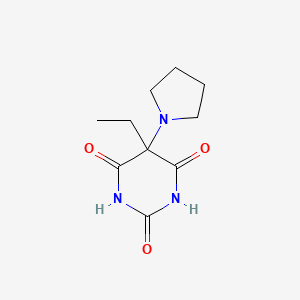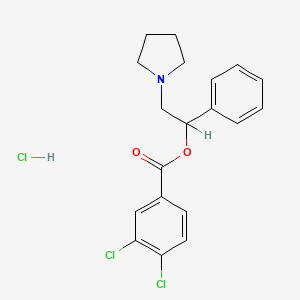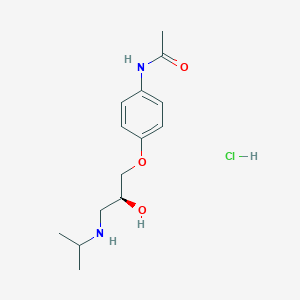
Practolol hydrochloride, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Practolol hydrochloride, (S)-, is a selective beta-adrenergic receptor blocker, commonly known as a beta-blocker. It has been used in the emergency treatment of cardiac arrhythmias. This compound is known for its cardio-selective properties, meaning it primarily affects the heart and vascular smooth muscle by inhibiting the effects of catecholamines like epinephrine and norepinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Practolol involves a chemoenzymatic approach. The process begins with the preparation of (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, an essential precursor. Various commercial lipases are screened for the kinetic resolution of this precursor using toluene as a solvent and vinyl acetate as an acyl donor. The enantiopure intermediate is then hydrolyzed and reacted with isopropylamine to afford (S)-Practolol .
Industrial Production Methods
Industrial production of (S)-Practolol typically involves the use of biocatalytic procedures, which depict a green technology for the synthesis of the compound with better yield and enantiomeric excess. This method is preferred due to its efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
Practolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Practolol hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Practolol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of beta-adrenergic receptor blockers.
Biology: It is used to study the effects of beta-blockers on biological systems, particularly the cardiovascular system.
Medicine: It has been used in the treatment of cardiac arrhythmias and other cardiovascular conditions.
Industry: It is used in the development of new beta-blockers and other related compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Practolol hydrochloride is similar to other beta-blockers such as propranolol and timolol. These compounds also bind to beta-adrenergic receptors and inhibit the effects of catecholamines .
Uniqueness
What sets Practolol hydrochloride apart from other beta-blockers is its cardio-selectivity. Unlike non-selective beta-blockers, Practolol primarily affects the heart and vascular smooth muscle, making it more suitable for treating cardiac arrhythmias without causing significant side effects in other parts of the body .
Propriétés
| 32643-10-0 | |
Formule moléculaire |
C14H23ClN2O3 |
Poids moléculaire |
302.80 g/mol |
Nom IUPAC |
N-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O3.ClH/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17;/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17);1H/t13-;/m0./s1 |
Clé InChI |
UEWORNJBQXFYSM-ZOWNYOTGSA-N |
SMILES isomérique |
CC(C)NC[C@@H](COC1=CC=C(C=C1)NC(=O)C)O.Cl |
SMILES canonique |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



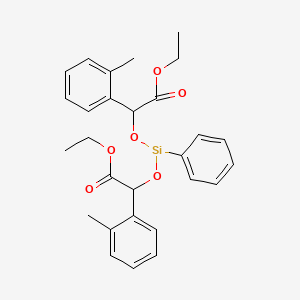

![6-(4-cyanophenyl)-N-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-N-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/no-structure.png)


